Compound Description: This compound, identified as NVP-BGJ398, is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 (FGFR1, FGFR2, and FGFR3). [] It exhibited significant antitumor activity in preclinical studies involving RT112 bladder cancer xenografts with overexpressed wild-type FGFR3. []
Compound Description: This group of compounds represents a novel series of acetohydrazide derivatives. These compounds were designed and synthesized to explore their potential antimicrobial activities. []
Compound Description: This series of compounds represents another group of novel derivatives containing a 1,3,4-oxadiazole core. These compounds, like the N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides, were investigated for their antimicrobial properties. []
5. S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) []
Compound Description: S 18126 is characterized as a potent, selective, and competitive antagonist of the dopamine D4 receptor. [] It demonstrated high affinity for the human D4 receptor subtype with significant selectivity over other dopamine receptor subtypes (D2, D3, D1, and D5) and other binding sites. []
Compound Description: PDM-042 is described as a novel, potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. [] It exhibits a significant selectivity for PDE10A over other phosphodiesterase subtypes and shows promise as a potential therapeutic agent for schizophrenia. []
Compound Description: WAY-207024 is a potent gonadotropin-releasing hormone receptor (GnRH-R) antagonist. [] It was developed through structural modifications of a lead compound to improve its solubility and oral bioavailability while retaining its GnRH-R antagonist activity. []
Compound Description: Elagolix is a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). [] It was discovered through a medicinal chemistry campaign aiming to develop a uracil phenylethylamine derivative with improved CYP3A4 inhibition liability while retaining its GnRH-R potency. []
Compound Description: BMS-354825 is described as a dual Src/Abl kinase inhibitor with potent antiproliferative activity against various hematological and solid tumor cell lines. [] It demonstrated significant in vivo efficacy in a K562 xenograft model of chronic myelogenous leukemia (CML), achieving complete tumor regressions with minimal toxicity. []
Compound Description: This compound is a potent and selective inhibitor of Vps34, a lipid kinase involved in vesicle trafficking and autophagy, making it a potential target for cancer treatment. [] The compound exhibited excellent selectivity for Vps34 over other PI3K isoforms, good pharmacokinetic properties in mice, and induced sustained Vps34 inhibition in vivo. []
Compound Description: Similar to U7, U8 is a pyrimidin-4-amine derivative with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety that exhibited broad-spectrum insecticidal and fungicidal activity. []
Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), demonstrating selectivity for ENT2 over ENT1. [] The study explored structure-activity relationships of FPMINT analogs, highlighting structural features important for ENT inhibition.
Compound Description: This compound serves as an important intermediate in the synthesis of inhibitors targeting tumor necrosis factor alpha (TNF-α) and nitric oxide (NO) production. [] This research focuses on developing a rapid and efficient synthetic method for its production.
Compound Description: This research focuses on synthesizing a series of 2-alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones and evaluating their bactericidal activities, particularly against crop pathogens. []
Compound Description: PF-06700841 is a dual TYK2 and JAK1 inhibitor being investigated for its potential in treating autoimmune diseases. [] This research highlights its development from a conformationally constrained piperazinyl-pyrimidine lead compound to a potent and selective dual kinase inhibitor.
Compound Description: This compound was designed as a potential single-photon emission computed tomography (SPECT) imaging agent for the dopamine D4 receptor. [] Despite demonstrating potent and selective agonist activity for the D4 receptor in vitro, in vivo studies in baboons did not show significant brain uptake. []
Compound Description: [3H]LWH-154 is a potent radiolabeled antagonist of the corticotropin-releasing hormone type 1 receptor (CRHR1). [] It was developed as a tool for pharmacological studies and for potential use in positron emission tomography (PET) imaging of CRHR1. []
Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper. It exhibits high selectivity for PARP1 over PARP2 and other PARP family members, making it a potential therapeutic agent for cancer treatment, particularly in BRCA-mutant tumors. []
Compound Description: This compound is a potent antagonist of the neurokinin-2 receptor (hNK(2)). [] The research focuses on structure-activity relationship studies, highlighting modifications to reduce the peptide character and improve the in vivo antagonist activity of the lead compounds.
Compound Description: This research focuses on synthesizing a series of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4Hpyrido[1,2-a]pyrimidin-4-one derivatives, specifically sulfonamide and carboxamide derivatives, and evaluating their antimicrobial activity against Gram-positive and Gram-negative bacteria. []
Compound Description: Acrizanib (LHA510) is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery as a therapy for neovascular age-related macular degeneration. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.